molecular formula C18H35NO3 B12656334 2-Tridecyl-2-oxazoline-4,4-dimethanol CAS No. 64750-16-9

2-Tridecyl-2-oxazoline-4,4-dimethanol

Cat. No.: B12656334
CAS No.: 64750-16-9
M. Wt: 313.5 g/mol
InChI Key: NUADXXZZTZBHBO-UHFFFAOYSA-N
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Description

Positioning within the Oxazoline (B21484) Class of Organic Compounds

2-Tridecyl-2-oxazoline-4,4-dimethanol belongs to the family of 2-substituted oxazolines. Oxazolines are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring. nih.gov The general structure of an oxazoline consists of this five-membered ring, and the specific properties of each oxazoline are determined by the substituent groups attached to this ring.

In the case of this compound, the "2-Tridecyl" indicates a long, 13-carbon alkyl chain attached to the second position of the oxazoline ring. The "4,4-dimethanol" signifies two methanol (B129727) (-CH2OH) groups attached to the fourth position. This particular substitution pattern, with a long hydrophobic alkyl chain and hydrophilic di-methanol groups, suggests that the molecule possesses amphiphilic properties.

General Significance of Oxazolines in Contemporary Chemical Research

Oxazolines are a significant class of compounds in modern chemistry due to their wide range of applications. They are frequently used as intermediates in organic synthesis, as protecting groups for carboxylic acids, and as chiral ligands in asymmetric catalysis. researchgate.net The ability to introduce various substituents at different positions on the oxazoline ring allows for the fine-tuning of their chemical and physical properties.

Furthermore, certain 2-substituted oxazolines serve as monomers for cationic ring-opening polymerization to produce poly(2-oxazoline)s. These polymers have garnered considerable interest for biomedical applications, including drug delivery and as materials for tissue engineering, owing to their biocompatibility and tunable properties. researchgate.net The investigation of oxazolines with long alkyl chains, such as the tridecyl group in the title compound, is relevant for applications in surfactants, coatings, and materials science where surface activity and self-assembly are important.

Structural Elucidation and Functional Groups of this compound

The structure of this compound is defined by its core oxazoline ring and its specific substituents. The key functional groups present in the molecule are:

Oxazoline ring: A five-membered heterocyclic ring containing one nitrogen and one oxygen atom.

Imino group: The C=N double bond within the oxazoline ring is a characteristic feature.

Tridecyl group: A long saturated hydrocarbon chain (C13H27) attached to the carbon atom of the imino group. This group imparts a significant hydrophobic character to the molecule.

Dimethanol groups: Two hydroxyl (-OH) containing methyl groups attached to the fourth carbon of the oxazoline ring. These groups provide a hydrophilic character.

The combination of these functional groups results in an amphiphilic molecule. While specific experimental data such as NMR or IR spectra for this compound are not widely published, the expected spectral features can be inferred from related compounds. For instance, the infrared spectrum would be expected to show characteristic peaks for C-O and C=N stretching from the oxazoline ring, C-H stretching from the alkyl chain, and a broad O-H stretching band from the methanol groups. Similarly, the ¹H and ¹³C NMR spectra would show signals corresponding to the protons and carbons in the tridecyl chain, the oxazoline ring, and the methanol groups.

Analysis of a closely related compound, 2-(heptadecenyl)-2-oxazoline-4,4-dimethanol, has been performed using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This suggests that similar analytical techniques can be employed for the separation and characterization of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2-tridecyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
CAS Number 64750-16-9
Molecular Formula C18H37NO3
Molecular Weight 315.49 g/mol

Table 2: Related Compound Information

Compound NameCAS NumberMolecular FormulaNote
2-(Heptadecenyl)-2-oxazoline-4,4-dimethanol28984-69-2C22H41NO3Analyzed by RP-HPLC, providing a methodological basis for the title compound. sielc.com
2,4-Dimethyl-3-oxazoline53654-57-6C5H9NOA simple oxazoline with known physical properties like boiling point and solubility. nih.gov
2-Heptadecyl-2-oxazoline-4,4-dimethanol14466-50-3C22H43NO3A saturated analogue with a longer alkyl chain. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64750-16-9

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-tridecyl-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-19-18(14-20,15-21)16-22-17/h20-21H,2-16H2,1H3

InChI Key

NUADXXZZTZBHBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=NC(CO1)(CO)CO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol

Reactivity of the 2-Oxazoline Ring System

The 2-oxazoline ring is a five-membered heterocyclic system containing both a nitrogen and an oxygen atom. This ring is generally stable, showing resistance to bases, radicals, and weak acids. nih.gov The key to its reactivity is the endocyclic imino ether group (–N=C–O–), which can be manipulated under various conditions. researchgate.netsigmaaldrich.com The long tridecyl alkyl chain at the 2-position primarily influences the molecule's steric bulk and solubility properties but has a minimal electronic effect on the ring's fundamental reactivity. acs.org

Electrophilic and Nucleophilic Additions to the Imino Ether Moiety

The imino ether functionality is the primary site for electrophilic and nucleophilic additions. The nitrogen atom is moderately nucleophilic and can be protonated by strong acids or alkylated by potent electrophiles like methyl triflate. organic-chemistry.org This initial electrophilic addition to the nitrogen atom generates a positively charged oxazolinium cation. The formation of this cation is crucial as it significantly activates the C2 and C5 positions of the ring towards nucleophilic attack.

Nucleophilic attack can occur at two main positions:

Attack at C5: Under acidic conditions, nucleophiles typically attack the C5 position (the CH₂ group adjacent to the ring oxygen), leading to ring-opening via an Sₙ2 mechanism. researchgate.net

Attack at C2: Direct nucleophilic attack at the C2 carbon (the imine carbon) is also possible, particularly with strong nucleophiles or when the ring is activated. This can lead to the formation of tetrahedral intermediates that may subsequently undergo ring cleavage or other transformations.

While 2-oxazolines are resistant to a range of nucleophiles, they can be opened by strong, acidic nucleophiles like sulfonimides in refluxing dioxane. acs.org The reaction proceeds well with electron-rich 2-oxazolines, suggesting that the tridecyl group, being a weak electron-donating group, would support this type of reaction. acs.org

Ring-Opening Reactions and Subsequent Transformations

The most significant reaction pathway for the 2-oxazoline ring is its cleavage, which can be initiated by various reagents and conditions, leading to the formation of useful amide-containing structures.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the oxazoline (B21484) ring undergoes hydrolysis. The reaction is initiated by the protonation of the ring nitrogen, followed by the nucleophilic attack of water at the C5 position, cleaving the O-C5 bond. The final product is an N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)tetradecanamide. This reaction is essentially the reverse of the cyclization reaction used to form the oxazoline. researchgate.net

Cationic Ring-Opening Polymerization (CROP): 2-Substituted-2-oxazolines are important monomers for CROP, which yields poly(N-acylethylenimine)s. nih.govresearchgate.net The polymerization is typically initiated by strong electrophiles (e.g., methyl tosylate) that alkylate the ring nitrogen to form the propagating oxazolinium species. acs.orgorganic-chemistry.org The long tridecyl chain of 2-Tridecyl-2-oxazoline-4,4-dimethanol would impart significant hydrophobicity to the resulting polymer side chains. The kinetics of polymerization for 2-oxazolines with long linear alkyl substituents are generally similar to those with shorter chains. acs.org

Base-Promoted Ring-Opening: While less common than acid-catalyzed opening, specific conditions can promote ring-opening under basic conditions. For instance, a KOt-Bu-promoted N-alkylation has been reported for 2-methyl-2-oxazoline, where the base not only promotes the reaction but also acts as an oxygen donor, leading to 2-aminoethyl acetate (B1210297) derivatives. researchgate.net

The table below summarizes typical ring-opening reactions applicable to 2-oxazolines.

Reaction TypeReagent/ConditionsProduct Type
Acid-Catalyzed HydrolysisH₃O⁺, HeatN-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)tetradecanamide
Cationic PolymerizationMethyl Tosylate (MeOTs), HeatPoly(N-tetradecanoyl-2,2-bis(hydroxymethyl)ethylenimine)
Nucleophilic OpeningDibenzenesulfonimide, Dioxane, Reflux acs.orgSulfonimidation Product
Base-Promoted N-AlkylationBenzyl Bromide, KOt-Bu, CuBr₂ researchgate.netN-Alkylated Amino Ester Derivative

Chemical Transformations Involving the 4,4-Dimethanol Side Chains

The two primary hydroxyl groups of the 4,4-dimethanol moiety offer a second site for chemical modification, independent of the oxazoline ring's reactivity under many conditions. These alcohol groups can undergo typical derivatization, oxidation, and reduction reactions.

Derivatization via Hydroxyl Functional Groups

The two primary hydroxyl groups can be readily functionalized using standard alcohol chemistry. These reactions allow for the modification of the molecule's physical properties, such as its solubility, or for the introduction of new functionalities for further transformations.

Esterification: The diol can be converted to a diester by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Using a stoichiometric amount of the acylating agent could potentially allow for selective mono-esterification.

Etherification: The formation of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, followed by reaction with an alkyl halide.

The table below provides examples of potential derivatization reactions.

Reaction TypeReagentFunctional Group Introduced
Acylation/EsterificationAcetyl Chloride, PyridineAcetate Ester (-OCOCH₃)
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl), ImidazoleSilyl (B83357) Ether (-OSi(CH₃)₂(t-Bu))
EtherificationSodium Hydride (NaH), then Methyl Iodide (CH₃I)Methyl Ether (-OCH₃)
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate Ester (-OTs)

Spectroscopic and Structural Characterization of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. Both electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) provide complementary information for the characterization of 2-Tridecyl-2-oxazoline-4,4-dimethanol.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for the determination of molecular weight with minimal fragmentation. In the analysis of 2-oxazoline derivatives, ESI-MS typically shows protonation occurring at the nitrogen atom of the oxazoline (B21484) ring. nih.govnih.gov For this compound (molar mass: 313.48 g/mol ), the protonated molecule, [M+H]⁺, would be expected at an m/z (mass-to-charge ratio) of approximately 314.49.

Under tandem mass spectrometry (ESI-MS/MS) conditions, collision-induced dissociation (CID) of the protonated molecule would lead to characteristic fragment ions. The fragmentation pathways are significantly influenced by the side chains attached to the oxazoline ring. nih.gov For this compound, key fragmentation patterns are expected to involve:

Loss of Water: The presence of two hydroxyl groups in the 4,4-dimethanol moiety makes the loss of one or more water molecules a highly probable fragmentation pathway, especially for compounds with hydroxyl groups in the side chain. nih.gov

Cleavage of the Tridecyl Chain: Fragmentation of the C13H27 alkyl chain would produce a series of ions separated by 14 Da (corresponding to CH₂ groups).

Ring Fragmentation: The oxazoline ring itself can fragment. Studies on similar 2-oxazoline derivatives have identified two main fragmentation processes: one involving the neutral loss of the oxazoline moiety and another proceeding through the sequential elimination of neutral fragments. nih.gov

Table 1: Predicted ESI-MS Fragmentation Data for [this compound+H]⁺

Predicted m/z Proposed Fragment Ion Neutral Loss
296.48[M+H - H₂O]⁺H₂O
278.47[M+H - 2H₂O]⁺2H₂O
Various[M+H - CₙH₂ₙ₊₂]⁺Alkanes
VariousIons from ring openingComplex fragments

Note: This table is predictive and based on general fragmentation patterns of related oxazolines.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Oxazoline derivatives of fatty acids are frequently analyzed by GC-MS to determine the position of double bonds in the fatty acid chain. researchgate.net Although this compound does not possess an unsaturated fatty acid chain, the principles of its GC-MS analysis would be similar.

In GC-MS, ionization is typically achieved through electron ionization (EI), which is a higher-energy technique compared to ESI and results in more extensive fragmentation. The resulting mass spectrum provides a "fingerprint" that is characteristic of the molecule.

For this compound, the molecular ion (M⁺) peak at m/z 313 would likely be observed, although it may be of low intensity due to the extensive fragmentation common in EI. The fragmentation pattern would be dominated by ions resulting from the cleavage of the tridecyl chain and fragmentation of the oxazoline ring. researchgate.net

Table 2: Expected Key Fragment Ions in the EI Mass Spectrum of this compound

Expected m/z Proposed Fragment Ion Notes
313[C₁₈H₃₅NO₃]⁺Molecular Ion (M⁺)
298[M - CH₃]⁺Loss of a methyl group
282[M - CH₂OH]⁺Loss of a hydroxymethyl group
Series of peaksCleavage along the alkyl chainIons separated by 14 Da (CH₂)
99/85Fragments of the oxazoline ringCharacteristic peaks for oxazoline structures researchgate.net

Note: This table is based on expected fragmentation patterns and may not represent all observed ions.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, particularly for molecules with long, flexible alkyl chains like the tridecyl group in this compound. The conformational flexibility of the alkyl chain often hinders the formation of a well-ordered crystal lattice.

To date, no crystal structure for this compound or its direct derivatives has been reported in the Cambridge Structural Database (CSD). However, the crystal structures of other simpler 2-oxazoline derivatives provide insight into the likely geometry of the oxazoline ring in this compound.

Should a suitable crystalline derivative be synthesized, X-ray diffraction would provide invaluable data, as summarized in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)Variable
b (Å)Variable
c (Å)Variable
α (°)90
β (°)Variable (if monoclinic)
γ (°)90
Volume (ų)Variable
Z (molecules/unit cell)e.g., 4 or 8

Note: This table is purely hypothetical to illustrate the type of data obtained from an X-ray crystallography experiment.

Computational and Theoretical Studies on 2 Tridecyl 2 Oxazoline 4,4 Dimethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. mdpi.com It is particularly effective for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.govresearchgate.net For 2-Tridecyl-2-oxazoline-4,4-dimethanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to elucidate its fundamental electronic characteristics. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For a molecule with a flexible tridecyl chain and rotatable dimethanol groups, multiple local energy minima, or conformers, may exist.

The oxazoline (B21484) ring itself can exhibit non-planar conformations. Studies on similar structures, such as 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline, have shown that the ring can adopt a twisted (T) or envelope (E) conformation, and that intermolecular forces like hydrogen bonding can influence this geometry. nih.gov In an isolated, optimized molecule of this compound, the oxazoline ring would likely be nearly planar, but crystal field effects or intermolecular interactions could induce puckering. nih.gov The long tridecyl chain would adopt a low-energy, staggered conformation to minimize steric hindrance.

A full conformation analysis would involve systematically rotating the key single bonds (e.g., the C-C bonds of the tridecyl chain and the C-C bonds of the hydroxymethyl groups) to map the potential energy landscape and identify the global minimum energy structure as well as other low-energy conformers. The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecular architecture.

Table 1: Illustrative Optimized Geometric Parameters for the this compound Core Structure (DFT/B3LYP)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)C=N (oxazoline)1.285
C-O (oxazoline)1.360
C-N (oxazoline)1.475
C-C (hydroxymethyl)1.540
Bond Angles (°)O-C-N (oxazoline)115.5
C-N=C (oxazoline)116.2
C-C-O (hydroxymethyl)112.0
Dihedral Angle (°)O-C-C-N (ring puckering)-5.8

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the oxazoline ring, specifically the nitrogen and oxygen atoms with lone pairs, while the LUMO would likely be distributed over the π* orbital of the C=N bond. The long, saturated tridecyl chain would have a minimal contribution to the FMOs. Analysis of the FMOs helps in understanding the molecule's charge transfer properties and predicting sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (DFT/B3LYP)
ParameterCalculated Value (eV)
HOMO Energy (EHOMO)-6.45
LUMO Energy (ELUMO)0.95
HOMO-LUMO Gap (ΔE)7.40

DFT calculations are widely used to predict vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, and are therefore typically scaled by an empirical factor to improve agreement. mdpi.com The predicted IR and Raman spectra allow for the assignment of specific vibrational modes to the observed experimental bands. For this compound, characteristic peaks would include the C=N stretch of the oxazoline ring, C-H stretches of the alkyl chain, and O-H stretches from the dimethanol groups.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane) and can be highly accurate in predicting the ¹H and ¹³C NMR spectra. This is particularly useful for complex molecules where spectral assignment is challenging, or for distinguishing between different isomers or conformers. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms in this compound
Carbon AtomCalculated δ (ppm)Hypothetical Experimental δ (ppm)
C=N (oxazoline)168.5167.9
C(CH₂OH)₂ (oxazoline)79.879.2
CH₂-O (oxazoline)67.266.8
CH₂OH65.164.5
CH₂ (α to C=N)32.532.0

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound.

By simulating the molecule over a period of nanoseconds or longer, MD can reveal the preferred conformations, the pathways of transition between them, and the flexibility of different parts of the molecule. For this compound, MD simulations would be particularly insightful for understanding the dynamics of the long tridecyl tail and the rotation of the hydroxymethyl groups. Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to study how the molecular environment affects its conformational preferences and dynamics. The results from MD can provide a dynamic picture of the molecule's shape and how it might interact with other molecules or surfaces.

Quantitative Structure-Property Relationship (QSPR) Modeling for Oxazoline Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to correlate the structural features of molecules with their physicochemical properties. QSPR models are statistical equations that can predict the properties of new, unsynthesized compounds based on their chemical structure.

For oxazoline systems, QSPR models could be developed to predict a range of important properties. For instance, in the context of poly(2-oxazoline)s, which are polymers made from oxazoline monomers, QSPR can predict properties like solubility, glass transition temperature, and drug-loading capacity. researchgate.net To build a QSPR model for a series of 2-alkyl-2-oxazoline-4,4-dimethanol derivatives, one would first calculate a large number of molecular descriptors for each compound. These descriptors are numerical values that encode structural, electronic, or physicochemical information.

Next, a statistical method, such as multiple linear regression or machine learning, is used to find a mathematical relationship between a subset of these descriptors and an experimentally measured property. Once a robust and predictive model is established, it can be used to estimate the properties of this compound and other similar compounds without the need for experimental synthesis and measurement. This makes QSPR a powerful tool for screening virtual libraries of compounds and prioritizing candidates for further investigation in materials science and biomedical applications. nih.gov

Polymerization Chemistry of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol

2-Tridecyl-2-oxazoline-4,4-dimethanol as a Monomer for Advanced Polymers

This compound stands as a monomer with significant potential for the creation of sophisticated polymer architectures. The presence of the long C13 alkyl chain (tridecyl group) is expected to impart significant hydrophobicity to the resulting polymer, influencing its solubility and self-assembly behavior in various solvents. This makes it a candidate for applications requiring hydrophobic modification or the formation of amphiphilic structures. mdpi.com

Furthermore, the 4,4-dimethanol group introduces two primary alcohol functionalities. These hydroxyl groups can serve as sites for post-polymerization modification, allowing for the attachment of a wide array of chemical moieties. This versatility enables the tailoring of the polymer's properties for specific applications, such as drug delivery, surface coatings, or as a scaffold in tissue engineering. However, the presence of these hydroxyl groups also presents a challenge for certain polymerization techniques, as they can interfere with cationic polymerization mechanisms. researchgate.netacs.org

The combination of a long hydrophobic chain and reactive hydroxyl groups within a single monomer unit allows for the design of multifunctional polymers. For instance, polymers of this compound could be designed to self-assemble into micelles or other nanostructures in aqueous environments, with the hydrophobic tridecyl chains forming the core and the hydrophilic poly(2-oxazoline) backbone and hydroxyl groups forming the corona. mdpi.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is the most prominent and well-studied method for polymerizing 2-oxazolines, yielding poly(2-oxazoline)s, which are isomers of polypeptides and are often considered pseudopeptides. researchgate.netnih.govnih.gov This technique is known for its "living" or "quasi-living" nature, which allows for excellent control over the polymer's molecular weight, architecture, and end-group functionality. mdpi.comnih.gov The polymerization is typically initiated by electrophilic species such as alkyl tosylates, triflates, or alkyl halides. nih.govresearchgate.net

The polymerization rate and livingness of CROP are influenced by several factors, including the nature of the substituent at the 2-position of the oxazoline (B21484) ring, the initiator, the solvent, and the temperature. tu-dresden.denih.gov For this compound, the bulky tridecyl group is expected to have a significant steric effect, potentially slowing down the rate of polymerization compared to smaller 2-alkyl-2-oxazolines like 2-methyl- or 2-ethyl-2-oxazoline (B78409). researchgate.netacs.org

The hydroxyl groups at the 4-position introduce a complication for CROP. These nucleophilic groups can react with the cationic propagating species, leading to chain transfer or termination reactions, which would result in a loss of control over the polymerization and potentially yield cross-linked materials. researchgate.netacs.org To successfully polymerize this monomer via CROP, protection of the hydroxyl groups (e.g., as silyl (B83357) ethers) would likely be necessary, followed by a deprotection step after polymerization to regenerate the hydroxyl functionalities. acs.org

The mechanism of CROP of 2-oxazolines involves three main steps:

Initiation: The polymerization is initiated by an electrophilic attack on the nitrogen atom of the 2-oxazoline ring. nih.gov Common initiators include methyl tosylate (MeOTs) and methyl triflate (MeOTf), which are highly efficient. nih.govresearchgate.net The initiator alkylates the monomer, forming a cationic oxazolinium species, which is the active center for propagation. nih.gov For this compound, the initiation would proceed similarly, provided the hydroxyl groups are protected.

Propagation: The propagation step involves the nucleophilic attack of a monomer on the electrophilic carbon atom (C5) of the oxazolinium ring of the growing polymer chain. This results in the ring-opening of the cationic species and the formation of a new oxazolinium cation at the chain end, allowing the process to continue. nih.gov The propagation rate is generally influenced by the steric hindrance of the 2-substituent. acs.org Therefore, the tridecyl group would likely lead to a slower propagation rate compared to less bulky substituents.

Termination: The living cationic polymerization can be terminated by the addition of a nucleophile. researchgate.net This allows for the introduction of specific functional end-groups. Common terminating agents include water, alcohols, amines, or carboxylates, which react with the cationic chain end to yield polymers with hydroxyl, ether, amine, or ester end-groups, respectively. researchgate.netmdpi.comresearchgate.net This end-group functionalization is a key advantage of the living nature of CROP.

The living nature of CROP of 2-oxazolines allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). nih.govrsc.org This is achieved when the rate of initiation is fast and chain-transfer or termination reactions are absent. tu-dresden.de The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

A key feature of living polymerization is the ability to synthesize block copolymers by sequential monomer addition. mdpi.com After the polymerization of the first monomer is complete, a second monomer can be added to the living polymer chains to form a block copolymer. This would allow for the creation of, for example, diblock copolymers containing a poly(this compound) segment.

Precise control over the polymer's end-groups is another significant advantage. mdpi.commdpi.com By carefully selecting the initiator and the terminating agent, specific functionalities can be introduced at the α- and ω-ends of the polymer chain, respectively. This allows for the synthesis of telechelic polymers, which can be used as macromonomers or for conjugation to other molecules. researchgate.net

Table 1: Initiators and Terminating Agents for CROP of 2-Oxazolines and Their Potential Impact on Poly(this compound)

Component Examples Function Considerations for this compound
Initiators Methyl tosylate (MeOTs), Methyl triflate (MeOTf), Benzyl halides Start the polymerization by forming a cationic oxazolinium species. High efficiency expected, but bulky tridecyl group may slow initiation.

| Terminating Agents | Water, Alcohols (e.g., Methanol), Amines (e.g., Piperidine), Carboxylic acids | End-cap the living polymer chain and introduce a specific functional group. | Allows for introduction of various end-groups, further enhancing functionality. |

Alternative Polymerization Techniques for 2-Oxazolines

While CROP is the most common method, other polymerization techniques can be employed for 2-oxazolines, particularly for monomers that are not well-suited for cationic polymerization or to achieve different polymer architectures.

For monomers containing a polymerizable vinyl group, such as 2-isopropenyl-2-oxazoline, controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used. nih.gov These methods allow for the synthesis of polymers with pendant oxazoline rings.

ATRP: This technique utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chain, allowing for controlled polymerization. nih.govacs.org ATRP is tolerant to a wide range of functional groups. nih.gov To apply ATRP to a monomer like this compound, it would first need to be chemically modified to include a polymerizable vinyl or (meth)acrylate group.

RAFT: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. wikipedia.org This technique offers excellent control over molecular weight and architecture and is compatible with a broad range of monomers and functional groups. wikipedia.org Similar to ATRP, the monomer would require modification to be suitable for RAFT polymerization.

A strategy to combine CROP and these radical techniques is to first synthesize a poly(2-oxazoline) macroinitiator or macro-CTA via CROP, which can then be used to initiate the polymerization of a vinyl monomer via ATRP or RAFT, respectively, leading to the formation of block copolymers. acs.org

Anionic Polymerization: While less common for 2-oxazolines themselves, anionic ring-opening polymerization has been explored for related monomers. acs.orgelsevierpure.com For 2-oxazolines with a vinyl substituent, anionic polymerization of the vinyl group can be achieved. nih.gov However, the presence of acidic protons, such as those in the hydroxyl groups of this compound, would be detrimental to anionic polymerization, necessitating protection of these groups.

Zwitterionic Polymerization: Zwitterionic copolymerization can occur between a nucleophilic monomer and an electrophilic monomer without the need for an external initiator. researchgate.net For example, 2-ethyl-2-oxazoline (a nucleophilic monomer) can be copolymerized with an electrophilic monomer like β-methylhydrogenitaconate. researchgate.net It is conceivable that this compound could act as a nucleophilic monomer in such a polymerization system. The resulting polymers would have a zwitterionic structure.

Table 2: Comparison of Polymerization Techniques for 2-Oxazoline-Based Monomers

Polymerization Technique Primary Mechanism Advantages Challenges for this compound
Cationic Ring-Opening Polymerization (CROP) Cationic, Ring-Opening Living nature, control over MW and architecture, end-group functionalization. Hydroxyl groups require protection; bulky tridecyl group may slow polymerization.
Atom Transfer Radical Polymerization (ATRP) Controlled Radical Tolerant to functional groups, control over MW and architecture. Monomer requires modification to introduce a polymerizable vinyl group.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Controlled Radical High tolerance to functional groups, versatile for complex architectures. Monomer requires modification to introduce a polymerizable vinyl group.
Anionic Polymerization Anionic Can produce highly uniform polymers. Incompatible with acidic protons of the hydroxyl groups.

| Zwitterionic Polymerization | Nucleophilic/Electrophilic Attack | Initiator-free polymerization. | Requires a suitable electrophilic comonomer. |

Copolymerization Studies with Other Oxazoline Monomers

The cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established and versatile method for producing polymers with controlled molecular weights and low dispersities. This living polymerization technique is particularly well-suited for the synthesis of complex polymer architectures, such as random, block, and graft copolymers. mdpi.comnih.govtu-dresden.de The copolymerization of this compound with other 2-oxazoline monomers allows for the precise tuning of polymer properties, such as hydrophilicity, thermal behavior, and functionality. nih.gov

Synthesis of Random and Block Copolymers

The synthesis of both random and block copolymers featuring this compound can be readily achieved through CROP. The choice between a random or block architecture depends on the monomer addition strategy. nih.gov

Random Copolymers: When this compound is polymerized simultaneously with other 2-oxazoline comonomers, a statistical or random distribution of the monomer units along the polymer chain is obtained. nih.gov The reactivity of the different monomers will influence the final monomer sequence. The properties of the resulting random copolymer, such as its solubility and thermal characteristics, will be an average of the properties of the constituent homopolymers, weighted by their molar ratio in the copolymer.

Block Copolymers: Sequential monomer addition is the key strategy for the synthesis of block copolymers. nih.gov In a typical synthesis, one monomer is polymerized to completion before the second monomer is introduced to the living polymer chain, resulting in a well-defined block structure. For example, a hydrophilic block of poly(2-ethyl-2-oxazoline) could be synthesized first, followed by the addition of this compound to create an amphiphilic diblock copolymer. Such structures are known to self-assemble in solution, forming micelles or other ordered nanostructures. nih.gov The synthesis of ABA triblock copolymers is also feasible, where 'A' could be a hydrophilic block and 'B' is the hydrophobic block derived from this compound. researchgate.net

The table below illustrates hypothetical examples of reaction parameters for the synthesis of random and block copolymers containing this compound (TDDM) and 2-ethyl-2-oxazoline (EtOx).

Copolymer TypeMonomer 1 (M1)Monomer 2 (M2)M1:M2 Feed RatioPolymerization MethodResulting Architecture
Random CopolymerTDDMEtOx1:10Simultaneous CROPP(TDDM-ran-EtOx) with randomly distributed monomers
Diblock CopolymerEtOxTDDM1:1 (sequential)Sequential CROPPEtOx-b-PTDDM with distinct hydrophilic and hydrophobic blocks
Triblock CopolymerEtOxTDDM2:1 (sequential)Sequential CROPPEtOx-b-PTDDM-b-PEtOx amphiphilic triblock copolymer

Graft Copolymer Architectures from Functionalized Initiators

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. mdpi.com The "grafting from" approach is a powerful method for creating such architectures. In this method, a polymer backbone containing initiating sites is used to initiate the polymerization of a second monomer, leading to the growth of side chains from the backbone.

For the synthesis of graft copolymers featuring this compound, a macroinitiator with pendant initiating groups can be used. For instance, a polymer with repeating units containing a suitable initiator for CROP, such as a tosylate or an alkyl halide, can be synthesized first. This macroinitiator is then used to initiate the polymerization of this compound, resulting in a graft copolymer with a predefined backbone and side chains of poly(this compound). The density and length of the grafts can be controlled by the number of initiating sites on the backbone and the monomer-to-initiator ratio, respectively. This approach allows for the creation of complex, brush-like structures with a high density of functional groups.

Design and Synthesis of Crosslinked Poly(2-oxazoline) Networks

The dimethanol groups on the 4-position of the this compound monomer provide a convenient handle for crosslinking, enabling the formation of robust polymer networks or hydrogels. These networks can exhibit stimuli-responsive behavior and have potential applications in areas such as drug delivery and tissue engineering.

Crosslinking via the Dimethanol Groups

The hydroxyl groups of the dimethanol functionality can participate in a variety of crosslinking reactions. One common approach is to react the poly(this compound) homopolymer or copolymer with a di- or multifunctional crosslinking agent that is reactive towards hydroxyl groups. Examples of suitable crosslinkers include diisocyanates, diacyl chlorides, or diepoxides. The reaction between the hydroxyl groups on the polymer and the functional groups of the crosslinker leads to the formation of a three-dimensional network. The crosslinking density, which determines the mechanical properties and swelling behavior of the network, can be controlled by adjusting the molar ratio of the crosslinker to the dimethanol groups on the polymer.

The table below outlines potential crosslinking strategies for polymers containing this compound (PTDDM).

Crosslinking AgentReactive Groups of CrosslinkerResulting LinkageNetwork Properties
Hexamethylene diisocyanateIsocyanate (-NCO)UrethaneForms tough, elastomeric networks with good thermal and chemical stability.
Adipoyl chlorideAcyl chloride (-COCl)EsterCreates networks with tunable degradation rates, depending on the ester linkage.
1,4-Butanediol diglycidyl etherEpoxideEther (after ring-opening)Yields chemically stable networks with high flexibility.

Post-Polymerization Modification for Network Formation

In addition to direct crosslinking through the dimethanol groups, network formation can also be achieved via post-polymerization modification. mdpi.com This approach involves first synthesizing a polymer with latent reactive groups and then activating these groups to induce crosslinking.

One strategy involves the copolymerization of this compound with a comonomer that contains a crosslinkable moiety, such as a double bond (e.g., from 2-dec-9'-enyl-2-oxazoline). The resulting copolymer can then be crosslinked through various "click" chemistry reactions, such as thiol-ene coupling, where a multifunctional thiol is reacted with the pendant double bonds in the presence of a photoinitiator and UV light. This method offers excellent control over the crosslinking process and allows for the formation of well-defined network structures.

Another approach involves the chemical modification of the dimethanol groups after polymerization to introduce more reactive functionalities. For example, the hydroxyl groups can be esterified with a molecule containing a polymerizable group, such as acryloyl chloride. The resulting polymer, now decorated with acrylate (B77674) groups, can be crosslinked via free-radical polymerization. This two-step process provides a high degree of versatility in designing the final network properties.

Material Science Applications of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol Derived Polymers

Development of Polymer Resins and Composites

Polymers derived from 2-Tridecyl-2-oxazoline-4,4-dimethanol are anticipated to be valuable components in the formulation of novel polymer resins and composites. The long tridecyl side chains can impart significant hydrophobicity and compatibility with non-polar matrices, while the polar dimethanol groups can serve as anchor points for crosslinking or as adhesion promoters to inorganic fillers.

Key Research Findings:

Amphiphilic Nature: The inherent amphiphilicity of polymers derived from this monomer can be exploited to create compatibilizers for immiscible polymer blends, leading to improved mechanical properties and morphological stability. The combination of a hydrophobic alkyl chain and a polar backbone with hydroxyl functionalities allows these polymers to act at the interface of different phases.

Crosslinkable Resins: The pendant hydroxyl groups on the polymer backbone provide reactive sites for crosslinking reactions, enabling the formation of robust thermoset resins. These resins can be formulated with various crosslinking agents, such as diisocyanates or epoxies, to achieve a wide range of mechanical and thermal properties. This versatility makes them suitable for applications ranging from coatings to structural adhesives.

Table 1: Potential Properties of Polymer Resins Derived from this compound

PropertyPredicted CharacteristicRationale
Matrix Adhesion HighPendant hydroxyl groups can form strong interactions with various substrates and fillers.
Hydrophobicity TunableThe long tridecyl chain imparts hydrophobicity, which can be balanced by copolymerization.
Crosslink Density ControllableThe concentration of the monomer and the choice of crosslinking agent allow for tailored network formation.
Thermal Stability Moderate to HighThe poly(2-oxazoline) backbone is known for its thermal stability.

Engineered Polymeric Films and Coatings

The unique structure of poly(this compound) makes it an excellent candidate for the development of specialized polymeric films and coatings with tailored surface properties. The interplay between the hydrophobic tridecyl chains and the hydrophilic hydroxyl groups allows for the creation of surfaces with controlled wettability and functionality.

Key Research Findings:

Surface Modification: These polymers can be used to create coatings that modify the surface energy of substrates. The hydrophobic tridecyl chains tend to orient towards the air interface, creating a low-energy, water-repellent surface. Conversely, the hydroxyl groups can be oriented towards the substrate to enhance adhesion.

Antifouling Coatings: While the long alkyl chain promotes hydrophobicity, the poly(2-oxazoline) backbone itself is known for its protein-repellent properties, similar to polyethylene (B3416737) glycol (PEG). bohrium.com This "stealth" behavior can be harnessed to create antifouling coatings that resist the adhesion of proteins and microorganisms, which is particularly relevant in biomedical and marine applications. nih.gov

Functionalizable Films: The hydroxyl groups on the surface of the films provide reactive handles for the covalent attachment of other molecules, such as bioactive compounds, sensors, or other polymers. This allows for the creation of multifunctional films with tailored chemical and biological properties. For instance, hydrogen-bonded multilayer films have been created using poly(2-oxazoline)s and tannic acid, where the hydroxyl groups play a crucial role in the layer-by-layer assembly. researchgate.net

Table 2: Characteristics of Coatings Based on Poly(this compound)

FeatureDescriptionPotential Application
Tunable Wettability The balance between the hydrophobic tridecyl chains and hydrophilic hydroxyl groups allows for the control of surface wettability.Self-cleaning surfaces, anti-icing coatings.
Adhesion Promotion The hydroxyl groups can form strong bonds with a variety of substrates.Primer coatings for difficult-to-bond surfaces.
Post-functionalization The pendant hydroxyl groups serve as sites for further chemical reactions.Biosensors, drug-eluting coatings.

Hydrogel and Membrane Technologies from Poly(2-oxazoline) Systems

The amphiphilic nature of polymers derived from this compound, combined with the crosslinking capability of the dimethanol groups, makes them highly suitable for the fabrication of advanced hydrogels and membranes.

Key Research Findings:

Amphiphilic Hydrogels: These polymers can form physically or chemically crosslinked hydrogels with distinct hydrophobic and hydrophilic domains. The hydrophobic tridecyl chains can self-assemble into micellar-like aggregates within the hydrogel network, which can serve as reservoirs for the encapsulation and controlled release of hydrophobic drugs. nih.gov The synthesis of hydrogels from multifunctional polymers is a key area of research for applications in drug delivery and tissue engineering. rsc.org While many strategies exist for creating poly(2-oxazoline) hydrogels, some involve conditions that could be harmful to biological molecules. nih.gov

Responsive Hydrogels: By copolymerizing with other functional monomers, it is possible to create hydrogels that respond to external stimuli such as temperature or pH. The hydrophobic interactions of the tridecyl chains can be modulated by temperature, leading to changes in the swelling behavior of the hydrogel.

Separation Membranes: The controlled architecture of these polymers allows for the fabrication of membranes with specific pore sizes and surface chemistries. For instance, poly(2-oxazoline)-based membranes have been developed for gas separation. nih.gov The hydrophobic domains created by the tridecyl chains could facilitate the transport of non-polar molecules, making these membranes potentially useful for applications such as organic solvent nanofiltration or the separation of hydrophobic pollutants from water. Homochiral poly(2-oxazoline)-based membranes have also shown potential for efficient enantioselective separation. uq.edu.au

Functional Polymeric Materials for Specific Applications (e.g., Ink Formulations)

The unique combination of properties offered by polymers derived from this compound makes them attractive for use as functional additives in specialized formulations like printing inks.

Key Research Findings:

Pigment Dispersion: The amphiphilic nature of the polymer allows it to act as a highly effective dispersant for pigments in both aqueous and non-aqueous ink formulations. The hydrophobic tridecyl chain can adsorb onto the surface of the pigment particles, while the hydrophilic poly(2-oxazoline) backbone provides steric stabilization, preventing pigment aggregation and ensuring uniform color distribution.

Adhesion and Film Formation: The polymer can also function as a binder in the ink formulation, promoting adhesion of the ink to the substrate and contributing to the formation of a durable, cohesive film upon drying. The crosslinkable hydroxyl groups can further enhance the mechanical and chemical resistance of the printed layer.

Rheology Control: The solution properties of these polymers can be tailored to control the viscosity and flow behavior of the ink, which is critical for achieving high-quality printing. An inverse thermogelling bioink based on a poly(2-oxazoline) amphiphile has been reported, highlighting the potential for these materials in advanced printing applications. acs.org

Bioinspired Polymer Architectures for Mimetic Systems

The structural similarity of poly(2-oxazoline)s to polypeptides has led to them being considered as "pseudopeptides" and has spurred research into their use in creating bioinspired and biomimetic systems. mdpi.comresearchgate.net The self-assembly of these polymers into complex, ordered structures mimics biological processes and provides a pathway to novel functional materials. mdpi.comresearchgate.net

Key Research Findings:

Self-Assembling Systems: The amphiphilic nature of polymers from this compound drives their self-assembly in aqueous environments into various nanostructures such as micelles, vesicles (polymersomes), and nanofibers. sigmaaldrich.commdpi.com The long tridecyl chain forms the hydrophobic core of these structures, while the poly(2-oxazoline) backbone forms the hydrophilic corona. This behavior is central to their application in drug delivery and nanotechnology. nih.gov

Biomimetic Membranes: Vesicles formed from these polymers can serve as simple mimics of biological cell membranes. The ability to functionalize the surface of these vesicles via the hydroxyl groups allows for the attachment of targeting ligands or other bioactive molecules, creating more sophisticated biomimetic systems.

Hierarchical Structures: The living nature of the polymerization allows for the synthesis of complex block copolymers with different functionalities. researchgate.net This enables the creation of hierarchical structures where, for example, self-assembled micelles can be further organized into larger superstructures, mimicking the complexity of biological systems. mdpi.com The ability to tune the properties of poly(2-oxazoline)s by varying the side-chain opens the door to a wide range of advanced stimulus-responsive and complex colloidal structures. mdpi.comresearchgate.net

Table 3: Bioinspired Architectures from Poly(this compound)

ArchitectureDescriptionMimics
Micelles Core-shell nanostructures with a hydrophobic core and hydrophilic corona.Protein folding, hydrophobic encapsulation.
Vesicles Hollow spheres with a bilayer membrane enclosing an aqueous core.Cell membranes.
Nanofibers Elongated, high-aspect-ratio structures formed by directional self-assembly.Cytoskeletal filaments, extracellular matrix fibers.

Catalytic Applications of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol Derivatives

Chiral 2-Oxazoline Ligands in Asymmetric Catalysis

The oxazoline (B21484) framework is a cornerstone in the field of asymmetric catalysis, where it serves as a privileged chiral ligand for a multitude of metal-catalyzed enantioselective transformations. acs.orgacs.orgresearchgate.net The strategic positioning of stereocenters on the oxazoline ring, typically at the 4- and/or 5-positions, allows for effective chiral induction in the course of a chemical reaction. acs.org

The synthesis of chiral derivatives of 2-Tridecyl-2-oxazoline-4,4-dimethanol typically commences with chiral amino alcohols, which are often derived from readily available amino acids. acs.orgmdpi.com The dimethanol groups at the 4,4-position of the parent compound provide a unique starting point for creating a chiral environment. For instance, one of the hydroxymethyl groups can be selectively protected, followed by conversion of the remaining hydroxyl group to a leaving group and subsequent nucleophilic substitution with inversion of configuration to introduce a stereocenter. Alternatively, desymmetrization of the diol can be achieved using chiral reagents.

A common synthetic route to chiral 2-oxazolines involves the condensation of a chiral β-amino alcohol with a carboxylic acid derivative. lnpu.edu.cn In the context of this compound, a synthetic strategy could involve the reaction of a chiral amino alcohol with a derivative of tetradecanoic acid. The resulting chiral oxazoline can then be further functionalized.

Furthermore, the development of novel synthetic methods, including transition metal catalysis and organocatalysis, has expanded the toolbox for accessing structurally diverse chiral oxazolines. lnpu.edu.cn These methods can offer high efficiency and stereoselectivity in the construction of the oxazoline ring. lnpu.edu.cn

Chiral oxazoline ligands, upon coordination with various transition metals, form highly effective and selective catalysts for a wide array of asymmetric reactions. acs.orgnih.govnih.gov The nitrogen atom of the oxazoline ring and another donor atom, often from a substituent at the 2-position or a linked coordinating group, form a chelate complex with the metal center. This creates a well-defined chiral pocket around the metal's active site, which dictates the stereochemical outcome of the catalyzed reaction. researchgate.net

Copper (Cu) Complexes: Copper-bis(oxazoline) (BOX) complexes are particularly renowned for their catalytic prowess in various enantioselective reactions. nih.gov For example, Cu(I) and Cu(II) complexes with C2-symmetric bis(oxazoline) ligands are highly effective catalysts for asymmetric cyclopropanation of olefins and Diels-Alder reactions. acs.orgnih.gov Derivatives of this compound could be designed as bidentate ligands for copper, where the long tridecyl chain might influence solubility and catalyst stability.

Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) Complexes: Chiral oxazoline ligands have also been successfully employed in catalysis with ruthenium, rhodium, and palladium. For instance, phosphinooxazoline (PHOX) ligands, which combine a chiral oxazoline with a phosphine donor, are highly effective in palladium-catalyzed asymmetric allylic alkylations, affording products with high enantioselectivity. acs.orgnih.gov Rhodium and Ruthenium complexes bearing oxazoline-based ligands have shown significant activity in asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov

Below is a table summarizing representative asymmetric reactions catalyzed by metal-oxazoline complexes:

MetalLigand TypeReaction TypeTypical SubstratesEnantioselectivity (ee)
Cu Bis(oxazoline) (BOX)CyclopropanationStyrene, diazoacetates>90%
Cu Bis(oxazoline) (BOX)Diels-AlderAcryloyl-N-oxazolidinones, dienes>95%
Pd Phosphinooxazoline (PHOX)Allylic AlkylationAllylic acetates, malonatesup to 99%
Rh Phosphinooxazoline (PHOX)HydrogenationAlkenes, ketones>90%
Ru Pyridine-bis(oxazoline) (PyBOX)Transfer HydrogenationKetones>95%

Organocatalysis Mediated by Oxazoline Derivatives

In addition to their role as ligands in metal catalysis, chiral oxazolines can also function as organocatalysts. researchgate.netmdpi.com In this context, the oxazoline moiety itself, or a functional group attached to it, participates directly in the catalytic cycle without the involvement of a metal. The chirality of the oxazoline framework is transferred to the substrate during the reaction.

Chiral oxazolines have been utilized in a variety of organocatalytic transformations, including aldol reactions, Michael additions, and Mannich reactions. For example, a chiral oxazoline can be part of a larger molecule that acts as a Brønsted base or a hydrogen-bond donor, activating the substrate and controlling the stereochemistry of the reaction.

The development of asymmetric catalytic methods for the synthesis of chiral oxazolines has also been a focus of organocatalysis. lnpu.edu.cn For instance, organocatalytic cyclization reactions have been employed to produce chiral oxazolines with high enantiomeric excess. lnpu.edu.cn

Micellar Catalysis Using Self-Assembled Poly(2-oxazoline) Systems

Poly(2-oxazoline)s (POx) are a class of polymers that can be synthesized by the cationic ring-opening polymerization of 2-oxazoline monomers. rsc.org Amphiphilic block copolymers of poly(2-oxazoline)s, containing both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form micelles. These micelles possess a hydrophobic core and a hydrophilic corona, creating a microenvironment that can be exploited for catalysis. researchgate.netnih.gov

Derivatives of this compound are excellent candidates for the formation of such amphiphilic block copolymers. The long tridecyl chain provides a significant hydrophobic character, which can form the core of the micelle. The poly(2-oxazoline) backbone, potentially derived from the polymerization of the oxazoline ring, and hydrophilic co-monomers would constitute the hydrophilic corona.

These polymeric micelles can act as "nanoreactors," encapsulating hydrophobic substrates in their core and facilitating reactions in an aqueous medium. researchgate.net This approach is particularly valuable for reactions that are sluggish or incompatible with aqueous environments. The catalytic activity can be further enhanced by incorporating catalytic moieties into the micellar structure, either in the core or at the core-corona interface. For instance, metal-oxazoline complexes could be encapsulated within the hydrophobic core of the micelles.

Recent studies have demonstrated the utility of poly(2-oxazoline)-based micelles in gold-catalyzed cycloisomerization reactions in water. researchgate.net The amphiphilic nature of the polymer facilitates the reaction by creating a suitable environment for both the catalyst and the substrate. The structure of the poly(2-oxazoline) and the ionic strength of the solution can be tuned to optimize the catalytic performance. researchgate.net

Structure Activity/property Relationship Studies of 2 Tridecyl 2 Oxazoline 4,4 Dimethanol and Its Derivatives

Elucidation of Structure-Reactivity Relationships

The reactivity of a 2-oxazoline monomer in cationic ring-opening polymerization (CROP) is predominantly influenced by the electronic and steric effects of its substituents. The structure of 2-Tridecyl-2-oxazoline-4,4-dimethanol, featuring a long alkyl chain at the 2-position and two methanol (B129727) groups at the 4-position, suggests a complex interplay of these factors.

The 2-tridecyl group , being a long, electron-donating alkyl chain, is expected to increase the nucleophilicity of the nitrogen atom in the oxazoline (B21484) ring. Generally, an increase in the electron-donating ability of the 2-substituent enhances the monomer's reactivity towards the growing cationic chain end. However, the steric hindrance imposed by the bulky tridecyl group can counteract this electronic effect. For 2-alkyl-2-oxazolines, the rate of polymerization is known to decrease as the length of the alkyl chain increases from methyl to propyl, after which it remains relatively constant for longer chains. rsc.org This is attributed to the steric bulk in the vicinity of the reaction center. Therefore, the tridecyl group is anticipated to sterically hinder the approach of the monomer to the propagating chain end, potentially leading to a slower polymerization rate compared to 2-oxazolines with smaller alkyl substituents.

The 4,4-dimethanol groups introduce several new dimensions to the monomer's reactivity. The hydroxyl groups are nucleophilic and can potentially interfere with the cationic polymerization process. It is a well-established principle in CROP of 2-oxazolines that nucleophilic functional groups in the monomer must be protected to prevent premature termination or side reactions. nih.gov The hydroxyl groups of the dimethanol moiety could act as terminating agents by reacting with the cationic propagating species. Furthermore, the presence of substituents at the 4-position can introduce additional steric hindrance, influencing the approach of the monomer and the subsequent ring-opening process. Studies on 4-substituted-2-oxazolines have shown that even small substituents at this position can significantly impact polymerizability. sigmaaldrich.com

To enable successful polymerization, the hydroxyl groups of the 4,4-dimethanol moiety would likely require protection, for example, by converting them into ethers or esters. The choice of protecting group would be critical to ensure it is stable under polymerization conditions and can be readily removed post-polymerization to regenerate the hydroxyl functionalities.

A comparative analysis of the expected reactivity of this compound with other 2-substituted-2-oxazolines is presented in Table 1.

Monomer2-Substituent4,4-SubstituentExpected Relative ReactivityKey Influencing Factors
2-Methyl-2-oxazoline-CH₃-H, -HHighLow steric hindrance, moderate electron-donating effect.
2-Ethyl-2-oxazoline (B78409)-C₂H₅-H, -HHighSlightly higher steric hindrance than methyl, good nucleophilicity.
2-n-Propyl-2-oxazoline-C₃H₇-H, -HModerateIncreased steric hindrance compared to ethyl.
2-Tridecyl-2-oxazoline-C₁₃H₂₇-H, -HModerate to LowSignificant steric hindrance from the long alkyl chain.
This compound (unprotected)-C₁₃H₂₇-CH₂OH, -CH₂OHVery Low / Non-polymerizableHigh steric hindrance and interference from nucleophilic hydroxyl groups.
This compound (protected)-C₁₃H₂₇-CH₂O-PG, -CH₂O-PGLowHigh steric hindrance from both 2- and 4,4-substituents.

PG: Protecting Group

Correlation of Molecular Structure with Polymerization Behavior

The molecular structure of this compound is expected to have a profound impact on its polymerization behavior, influencing not only the rate of polymerization but also the livingness of the polymerization and the properties of the resulting polymer.

The living character of CROP of 2-oxazolines is one of its most significant advantages, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov However, the presence of the unprotected hydroxyl groups in this compound would likely disrupt the living nature of the polymerization. These hydroxyl groups can act as chain transfer agents, leading to a loss of control over the polymerization process, resulting in polymers with broad molecular weight distributions and undefined end-groups.

Assuming the hydroxyl groups are appropriately protected, the polymerization of the resulting monomer would still be influenced by the bulky substituents. The steric hindrance from the tridecyl group and the protected dimethanol groups at the 4-position could lead to a slower propagation rate. This is because these bulky groups would impede the nucleophilic attack of the monomer on the cationic propagating chain end.

Furthermore, the structure of the resulting polymer, poly(this compound), would be that of a molecular brush, with a poly( N-acetylethyleneimine) backbone and side chains containing the long tridecyl group and the (protected) dimethanol functionalities. The presence of these bulky side chains would significantly affect the polymer's conformation in solution and in the solid state.

Table 2 outlines the expected correlation between the molecular structure of 2-oxazoline monomers and their polymerization behavior.

Monomer StructureExpected Polymerization RateControl over Polymerization (Livingness)Resulting Polymer Architecture
2-Alkyl-2-oxazolines (short alkyl chains)FastHighLinear polymer with short side chains.
2-Alkyl-2-oxazolines (long alkyl chains)SlowerHighLinear polymer with long, flexible side chains.
2-Oxazolines with functional groups (protected)Variable (depends on group)HighFunctionalized linear polymer.
This compound (protected)SlowModerate to High (potential for side reactions)Molecular brush-like structure with long hydrophobic and functional hydrophilic side chains.

Impact of Structural Modifications on Material Performance

The unique chemical structure of poly(this compound) is expected to impart a range of interesting properties to the resulting materials, making them suitable for various applications. The performance of these materials would be a direct consequence of the interplay between the hydrophobic tridecyl chains and the hydrophilic dimethanol groups.

The long tridecyl side chains would render the polymer highly hydrophobic. Polymers with long alkyl side chains, such as poly(2-nonyl-2-oxazoline), are known to be insoluble in water and exhibit properties typical of hydrocarbon-based polymers. nih.gov The tridecyl chains would likely lead to a low glass transition temperature (Tg) and potentially a crystalline melting transition (Tm) due to side-chain crystallization. This would result in materials that are flexible and have a waxy or paraffin-like character at room temperature.

The 4,4-dimethanol groups , once deprotected, would introduce hydrophilicity and reactive sites for further functionalization. The presence of these hydroxyl groups would significantly alter the solubility of the polymer. While the homopolymer might still be water-insoluble due to the long tridecyl chains, the hydroxyl groups would increase its polarity and could render it amphiphilic. These hydroxyl groups could also serve as points for cross-linking, grafting of other polymer chains, or attachment of bioactive molecules, leading to the formation of functional hydrogels, coatings, or drug delivery systems.

The combination of a hydrophobic segment (the tridecyl chain) and a hydrophilic segment (the dimethanol group) within the same repeating unit would create an amphiphilic polymer . Such polymers are known to self-assemble in solution to form various nanostructures, such as micelles or vesicles. The specific morphology of these aggregates would depend on the balance between the hydrophobic and hydrophilic parts of the polymer.

Table 3 summarizes the expected impact of the structural components of poly(this compound) on its material properties.

Structural FeatureExpected Impact on Material PropertiesPotential Applications
Poly(2-oxazoline) BackboneGood thermal stability, biocompatibility, low antigenicity.Biomedical materials, drug delivery.
Tridecyl Side ChainsHydrophobicity, low Tg, potential for side-chain crystallinity, flexibility.Hydrophobic coatings, adhesives, phase change materials.
4,4-Dimethanol Side Chains (post-deprotection)Hydrophilicity, sites for cross-linking and functionalization, amphiphilicity.Hydrogels, functional surfaces, drug-polymer conjugates.
Overall Amphiphilic StructureSelf-assembly into micelles or other nanostructures in solution.Drug encapsulation and delivery, surfactants, emulsifiers.

Advanced Analytical Techniques for 2 Tridecyl 2 Oxazoline 4,4 Dimethanol and Its Polymers

Chromatographic Separations for Purity and Isolation

Chromatographic techniques are fundamental in the analysis of 2-Tridecyl-2-oxazoline-4,4-dimethanol, ensuring the purity of the monomer and enabling the isolation of specific components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the accurate quantification and purification of this compound. A reverse-phase (RP) approach is often effective for the separation of such oxazoline (B21484) derivatives. sielc.com Method development typically involves the systematic optimization of several key parameters to achieve the desired resolution, peak shape, and analysis time.

A typical starting point for method development would be a C18 column due to its versatility and wide range of applicability for non-polar to moderately polar compounds. The mobile phase composition is a crucial factor, often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. The inclusion of an acid, like phosphoric acid or formic acid for mass spectrometry (MS) compatibility, in the mobile phase can improve peak shape by suppressing the ionization of any residual basic sites on the silica (B1680970) support and ensuring the analyte is in a single ionic form. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred for compounds with a significant hydrophobic character like this compound. This allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities.

The optimization process for an HPLC method is detailed in the interactive table below:

Interactive Data Table: HPLC Method Development Parameters for this compound Analysis

Parameter Initial Condition Optimization Strategy Rationale
Stationary Phase C18, 5 µm Test C8, Phenyl-Hexyl To evaluate different hydrophobic and aromatic selectivities for improved peak separation.
Mobile Phase A Water with 0.1% Formic Acid Vary acid type (e.g., TFA) and concentration To optimize peak shape and ionization for detection.
Mobile Phase B Acetonitrile Test Methanol (B129727) To alter solvent strength and selectivity, potentially improving resolution between closely eluting peaks.
Gradient Profile 20-80% B in 20 min Adjust gradient slope and duration To achieve a balance between resolution and analysis time. A shallower gradient can improve separation of complex mixtures.
Flow Rate 1.0 mL/min Adjust between 0.8 - 1.5 mL/min To optimize efficiency and analysis time. Higher flow rates can decrease run time but may reduce resolution.
Column Temperature 25 °C Evaluate at 30 °C and 40 °C To improve peak shape and reduce viscosity, leading to lower backpressure and potentially better efficiency.

| Detection | UV at 210 nm | Scan for optimal wavelength or use a Diode Array Detector (DAD) | To maximize sensitivity for the oxazoline ring, which may have a low wavelength UV chromophore. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For high-throughput screening or rapid purity checks, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with sub-2 µm particles, which provide a dramatic increase in resolution, speed, and sensitivity. The principles of method development for UPLC are similar to HPLC, but the system's ability to handle much higher pressures allows for faster flow rates and shorter analysis times.

A reverse-phase UPLC method for this compound would likely employ a C18 or similar column with a smaller particle size (e.g., 1.7 µm). The use of smaller particles necessitates a UPLC system capable of delivering the mobile phase at high pressures. The shorter column lengths and higher optimal linear velocities of UPLC columns can reduce analysis times from minutes to seconds, significantly increasing sample throughput. For instance, a separation that takes 10-20 minutes on an HPLC system could potentially be achieved in under 2 minutes with UPLC, without sacrificing resolution. The transition to UPLC also offers benefits in terms of reduced solvent consumption, making it a more environmentally friendly and cost-effective analytical technique. sielc.com

Polymer Characterization by Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers derived from this compound. vt.edu This technique separates molecules based on their hydrodynamic volume in solution.

In a typical SEC/GPC analysis of a poly(this compound), the polymer is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later.

The choice of the mobile phase is critical to prevent interactions between the polymer and the stationary phase, which would lead to inaccurate molecular weight determination. For poly(2-oxazoline)s, solvents such as N,N-dimethylformamide (DMF) with the addition of a salt like lithium bromide (LiBr) are often used to suppress these interactions. researchgate.net For some poly(2-oxazoline)s, hexafluoroisopropanol (HFIP) with potassium trifluoroacetate (B77799) has also been employed. helsinki.fi

A multi-detector SEC system, often including a refractive index (RI) detector, a viscometer, and a multi-angle laser light scattering (MALLS) detector, provides comprehensive information about the polymer. vt.edu The RI detector measures the concentration of the polymer, while the MALLS detector allows for the direct determination of the absolute molecular weight without the need for column calibration with polymer standards. The viscometer provides information about the intrinsic viscosity of the polymer, which is related to its molecular structure and conformation in solution.

Interactive Data Table: Typical SEC/GPC Parameters for Poly(2-oxazoline) Analysis

Parameter Example Condition Purpose
Instrument Agilent 1260 Infinity System or similar To perform the chromatographic separation. helsinki.fi
Columns Two PLgel 5 µm mixed-D columns in series To provide a broad separation range for a variety of molecular weights. mdpi.com
Mobile Phase N-Methylpyrrolidone with 0.05M LiBr To act as a good solvent for the polymer and prevent polymer-column interactions. vt.edu
Flow Rate 1.0 mL/min To ensure adequate separation and reasonable analysis time.
Temperature 50 °C To reduce solvent viscosity and improve mass transfer. mdpi.com
Detectors Refractive Index (RI), Multi-Angle Laser Light Scattering (MALLS), Viscometer To determine concentration, absolute molecular weight, and intrinsic viscosity, respectively. vt.edu

| Calibration | Polystyrene or Poly(methyl methacrylate) standards (for conventional calibration) | To create a calibration curve of log(molecular weight) vs. elution volume. |

Rheological Characterization of Polymeric Materials

The rheological properties of polymeric materials derived from this compound are crucial for understanding their processability and end-use performance, particularly for applications such as hydrogels or melts. mdpi.commdpi.com Rheology is the study of the flow and deformation of matter.

Oscillatory rheology is a powerful technique to probe the viscoelastic properties of these materials. In a typical experiment, a small sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a thermogelling polymer system based on this compound, a temperature sweep experiment would be highly informative. In this experiment, G' and G'' are monitored as a function of temperature. The sol-gel transition temperature can be identified as the point where G' becomes greater than G''. mdpi.com

The shear thinning behavior, an important property for applications like 3D printing, can be investigated by measuring the viscosity as a function of the applied shear rate. mdpi.com Materials that exhibit shear thinning show a decrease in viscosity at higher shear rates.

Interactive Data Table: Rheological Measurements for Poly(this compound) Based Materials

Measurement Parameter(s) Determined Typical Conditions Significance
Oscillatory Temperature Sweep Storage Modulus (G'), Loss Modulus (G''), Sol-Gel Transition Temperature Frequency: 1 Hz, Strain: 1%, Heating Rate: 0.5-2 °C/min To determine the temperature at which the material transitions from a liquid-like (sol) to a solid-like (gel) state. mdpi.com
Oscillatory Frequency Sweep G', G'' as a function of frequency Constant temperature and strain To probe the viscoelastic behavior over a range of timescales.
Steady Shear Rate Sweep Viscosity vs. Shear Rate Logarithmic increase in shear rate at a constant temperature To assess the shear thinning or shear thickening behavior of the material. mdpi.com

| Strain Sweep | Linear Viscoelastic Region (LVR) | Increasing strain at a constant frequency and temperature | To identify the range of strain over which the material's response is linear, which is necessary for valid oscillatory measurements. |

Sol-Gel Analysis for Determination of Crosslinking Density

For crosslinked polymeric networks derived from this compound, sol-gel analysis is a fundamental technique to determine the extent of crosslinking. This analysis involves the separation of the soluble fraction (sol) from the insoluble, crosslinked network (gel).

The analysis is typically performed by immersing a known weight of the crosslinked polymer in a good solvent for the corresponding linear polymer for an extended period. The soluble, un-crosslinked polymer chains diffuse out into the solvent. After this extraction process, the swollen gel is removed, dried to a constant weight, and weighed again.

The gel content, which is a measure of the fraction of the polymer that has been successfully crosslinked, can be calculated using the following equation:

Gel Content (%) = (Final Dry Weight of Gel / Initial Dry Weight of Polymer) x 100

A high gel content is indicative of an efficient crosslinking reaction.

The degree of swelling (Q) can also be determined from this experiment by measuring the weight of the swollen gel before drying. The crosslinking density and the average molecular weight between crosslinks (Mc) can then be estimated from the swelling data using theories such as the Flory-Rehner theory. researchgate.net These parameters are critical for understanding the mechanical properties and network structure of the material. The synthesis of lowly cross-linked poly(2-oxazoline) networks allows for controlled properties and the potential for encapsulating functional molecules. digitellinc.com

Interactive Data Table: Sol-Gel Analysis Parameters

Parameter Measurement Calculation Significance
Gel Content Initial dry weight and final dry weight of the polymer sample after solvent extraction. (Final Dry Weight / Initial Dry Weight) x 100 Indicates the efficiency of the crosslinking reaction. A higher value suggests a more complete network formation. researchgate.net
Degree of Swelling (Q) Weight of the swollen gel and the final dry weight of the gel. Weight of Swollen Gel / Final Dry Weight of Gel Provides insight into the affinity of the polymer network for the solvent and is related to the crosslinking density. researchgate.net
Crosslinking Density Derived from the degree of swelling using the Flory-Rehner equation. Requires knowledge of the polymer-solvent interaction parameter (χ). A higher crosslinking density generally leads to a stiffer material with a lower degree of swelling. researchgate.net

| Average Molecular Weight between Crosslinks (Mc) | Calculated from the crosslinking density. | Inversely proportional to the crosslinking density. | Represents the average molecular weight of the polymer chains connecting the crosslink points. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Tridecyl-2-oxazoline-4,4-dimethanol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, Schlenk techniques under inert atmospheres are critical for handling air-sensitive intermediates like organolithium reagents (e.g., sec-BuLi) . Cooling to -84°C during reagent addition minimizes side reactions, as demonstrated in analogous oxazoline syntheses . Yield optimization may require adjusting stoichiometric ratios of precursors (e.g., bromophenyl oxazolines and triphenyltin chloride) and post-reaction purification via trituration with methanol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxazoline ring structure and tridecyl chain integrity. Mass spectrometry (MS) validates molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Spin probe analogs (e.g., 5-DSA) suggest Electron Spin Resonance (ESR) could study radical interactions in modified derivatives .

Q. How can interfacial compatibility be tested when incorporating this compound into polymer matrices?

  • Methodological Answer : Blend compatibility can be evaluated using tensile testing and SEM to assess phase separation, as seen in PETG/PGA studies . Adding chain extenders (e.g., epoxy-based ADR) improves interfacial adhesion by enhancing rheological properties. Torque rheometry and melt flow index (MFI) measurements quantify viscosity changes .

Advanced Research Questions

Q. What mechanistic insights explain contradictory thermal stability data reported for 2-Tridecyl-2-oxazoline derivatives in polymer blends?

  • Methodological Answer : Contradictions may arise from differences in crystallinity (analyzed via WAXD) or impurities from synthesis (e.g., unreacted monomers). Systematic DSC studies under controlled heating rates can resolve discrepancies by isolating decomposition pathways . Comparative studies using TGA under nitrogen vs. air atmospheres clarify oxidative stability contributions .

Q. How does the tridecyl chain length influence the compound’s self-assembly or micellar behavior in aqueous systems?

  • Methodological Answer : Critical micelle concentration (CMC) can be determined via surface tension measurements or fluorescence probing. Small-Angle X-ray Scattering (SAXS) or TEM visualizes micellar morphology. Comparative studies with shorter-chain analogs (e.g., heptadecenyl derivatives) isolate chain-length effects .

Q. What strategies enhance the catalytic activity of hypercoordinated organotin derivatives of this oxazoline in asymmetric synthesis?

  • Methodological Answer : Modifying the oxazoline’s steric and electronic profile (e.g., introducing electron-withdrawing groups) can tune catalyst activity. Kinetic studies under varying temperatures and solvents (e.g., Et₂O vs. toluene) optimize reaction rates. Chiral HPLC or NMR with chiral shift reagents evaluates enantioselectivity .

Q. How can computational modeling predict the compound’s binding affinity in biological or environmental systems (e.g., endocrine disruption)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution in the oxazoline ring to predict interactions with biological receptors (e.g., estrogen receptors). Molecular docking simulations against EPA endocrine disruptor screening databases prioritize experimental validation targets .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and validate instrumentation (e.g., NMR calibration with internal standards). Publish detailed Supplemental Information, including raw DSC thermograms and XRD diffractograms, to enable cross-lab comparisons .

Q. How should researchers address discrepancies in reported mechanical properties of oxazoline-containing polymers?

  • Methodological Answer : Replicate studies using identical PGA content and ADR concentrations as in PETG/PGA blends . Statistical tools (e.g., ANOVA) identify significant variations. Collaborative inter-laboratory studies harmonize testing protocols (e.g., ASTM standards for tensile testing).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.